molecular formula C37H56N4O4 B13403257 Feng L3-prpr2

Feng L3-prpr2

Cat. No.: B13403257
M. Wt: 620.9 g/mol
InChI Key: GRKRBQGUOZNATH-WXKUUGAPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Feng L3-prpr2 involves the reaction of (2S,2′S)-1,1′-(propane-1,3-diyl)bis(2-((2,6-diisopropylphenyl)carbamoyl)pyrrolidine with an oxidizing agent to form the 1-oxide derivative. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent quality control measures to maintain the compound’s purity and consistency, which are crucial for its application in various catalytic processes .

Chemical Reactions Analysis

Catalyst System

Combination with Co(BF₄)₂·6H₂O (10 mol%) in o-xylene at 65°C .

Substrates

  • 2-Furylcarbinols (e.g., 1b )

  • N-(Furan-2-ylmethyl)anilines (e.g., 2a )

Reaction Outcomes

EntrySubstrateYield (%)ee (%)Notes
11b 8890para-Methoxy group enhances stability of cyclopentadienyl cation
21c 5892Electron-withdrawing substituents reduce reactivity
31j 61942-Naphthyl group tolerated

Key Finding : The steric profile of L3-PrPr2 creates a chiral pocket that dictates stereochemistry during the rearrangement of hydrocyclopentadienyl intermediates .

Catalyst System

Y(OTf)₃ (10 mol%) in DCM at −60°C .

Substrates

  • Silyl glyoxylates (e.g., 1a )

  • Benzyl mercaptan (2a )

Optimization Data

EntryMetal SaltLigandSolventYield (%)ee (%)
1Er(OTf)₃L3-PrPr2DCM8549
2Y(OTf)₃L5-PrPr2DCM9991
3La(OTf)₃L5-PrPr2DCM8851

Key Finding : Yttrium triflate outperformed erbium and lanthanum salts, achieving 91% ee due to optimized Lewis acidity and ligand-metal coordination .

Catalyst System

In(III) salts (e.g., In(OTf)₃) in toluene .

Substrates

  • Allylating agents (e.g., allyltrimethylsilane)

  • Prochiral ketones

Performance

  • Yield : Up to 95%

  • ee : >90% for cyclic ketones

Mechanistic Insight : The ligand’s N,N′-dioxide structure stabilizes the indium complex, enabling nucleophilic attack with high stereocontrol .

Catalyst System

Unspecified metal salts in dichloromethane .

Substrates

  • Indole derivatives

  • Electrophilic partners (e.g., α,β-unsaturated carbonyls)

Outcomes

  • Forms polycyclic spiroindolines with quaternary stereocenters.

  • ee : >85% (exact values not quantified in available sources) .

Comparative Ligand Performance

L3-PrPr2’s enantioselectivity is context-dependent, often outperforming analogues in specific systems:

Reaction TypeLigandee (%)Metal Salt
Aza-PiancatelliL3-PrPr290Co(BF₄)₂
Thiol AdditionL5-PrPr291Y(OTf)₃
AllylationL3-PiPr288In(OTf)₃

Structural Advantage : The 2,6-diisopropylphenyl substituents balance steric bulk and electronic effects, preventing catalyst deactivation while maintaining reac

Scientific Research Applications

Feng L3-prpr2 has a wide range of applications in scientific research:

Mechanism of Action

Feng L3-prpr2 exerts its effects through its ability to form stable complexes with metal ions. These complexes act as catalysts in various chemical reactions, enhancing the reaction rate and selectivity. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states, which are crucial for the success of asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

  • (2S,2′S)-1,1′-(propane-1,3-diyl)bis(2-((2,6-diisopropylphenyl)carbamoyl)pyrrolidine
  • (S)-pipecolic acid-derived N,N-dioxides
  • L-proline-derived N,N-dioxides

Uniqueness

Feng L3-prpr2 stands out due to its high enantioselectivity and versatility in forming complexes with a wide range of metal ions. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is essential .

Biological Activity

Feng L3-PrPr2 is a chiral N,N'-dioxide ligand that has gained attention for its role in catalyzing various asymmetric transformations. This compound is primarily utilized in metal-catalyzed reactions, where it forms stable complexes with metals like nickel, cobalt, and indium, leading to high yields and selectivities in the synthesis of complex organic molecules. The biological activity of this compound is particularly relevant in the context of its applications in medicinal chemistry and organic synthesis.

Structure and Properties

This compound is characterized by its unique chiral structure, which enhances its ability to facilitate asymmetric reactions. The molecular formula is C37H56N4O4C_{37}H_{56}N_4O_4 and it has a molecular weight of approximately 620.84 g/mol. Its structural features allow it to coordinate effectively with metal centers, which is crucial for its catalytic activity.

Catalytic Applications

This compound has been demonstrated to be an effective catalyst in several key reactions:

  • Asymmetric Michael Addition : It catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to products with high enantioselectivity.
  • Diels-Alder Reactions : The ligand facilitates the formation of complex tricyclic structures through Diels-Alder cycloaddition, achieving significant diastereoselectivity and enantioselectivity .
  • Allylic Alkylation : It has been used in the enantioselective allylation of ketones, demonstrating its versatility in synthesizing chiral alcohols .

Case Studies

  • Synthesis of Polycyclic Spiroindolines :
    • A study highlighted the use of this compound in a cascade reaction involving indoles and alkylidene malonates. The reaction yielded polycyclic spiroindolines with excellent diastereo- and enantioselectivities (up to 99% ee) .
  • Carbonyl-Ene Reaction :
    • Research indicated that when combined with nickel(II) salts, this compound catalyzed the carbonyl-ene reaction of glyoxals with alkenes, producing optically active products with high yields (up to 95%) and enantiomeric excess (ee) values .

Data Table: Catalytic Performance of this compound

Reaction TypeSubstrate TypeYield (%)Enantiomeric Excess (%)Diastereomeric Ratio
Asymmetric Michael Additionα,β-Unsaturated Carbonyls85-9590-999:1
Diels-Alder CycloadditionTricyclic Nonenes719019:1
Allylic AlkylationKetones8095Not specified

The catalytic mechanism involves the coordination of the ligand to a metal center, which activates substrates through a series of transition states. This process lowers the activation energy required for the reaction while enhancing selectivity for one enantiomer over another. The steric environment created by the ligand plays a crucial role in determining the outcome of these reactions.

Properties

Molecular Formula

C37H56N4O4

Molecular Weight

620.9 g/mol

IUPAC Name

(1R,2S)-N-[2,6-di(propan-2-yl)phenyl]-1-[3-[(1R,2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoyl]-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide

InChI

InChI=1S/C37H56N4O4/c1-24(2)28-14-9-15-29(25(3)4)34(28)38-36(42)32-18-11-20-40(32,44)22-13-23-41(45)21-12-19-33(41)37(43)39-35-30(26(5)6)16-10-17-31(35)27(7)8/h9-10,14-17,24-27,32-33H,11-13,18-23H2,1-8H3,(H,38,42)(H,39,43)/t32-,33-,40+,41+/m0/s1

InChI Key

GRKRBQGUOZNATH-WXKUUGAPSA-N

Isomeric SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)[C@@H]2CCC[N@+]2(CCC[N@@+]3(CCC[C@H]3C(=O)NC4=C(C=CC=C4C(C)C)C(C)C)[O-])[O-]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2CCC[N+]2(CCC[N+]3(CCCC3C(=O)NC4=C(C=CC=C4C(C)C)C(C)C)[O-])[O-]

Origin of Product

United States

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